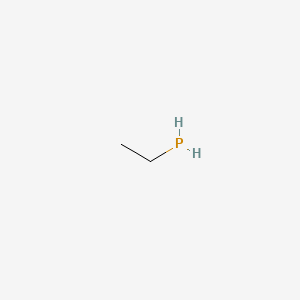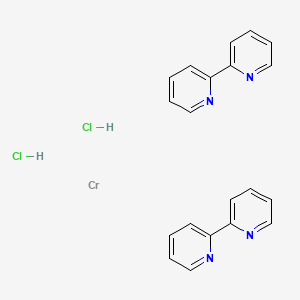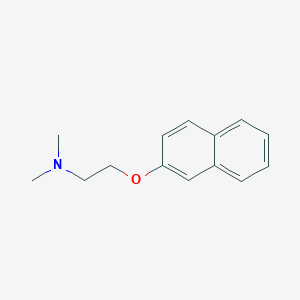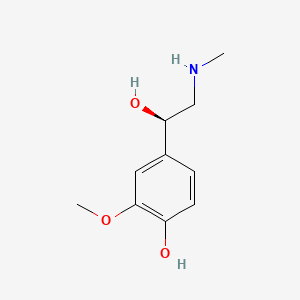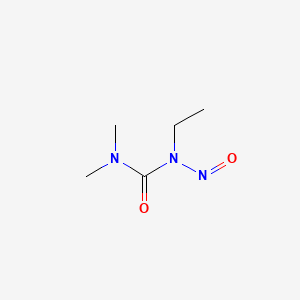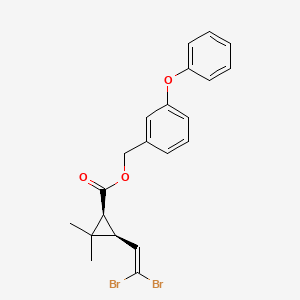![molecular formula C18H19N5O B1201694 N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine CAS No. 673490-60-3](/img/structure/B1201694.png)
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. It can also involve studying the compound’s behavior under various conditions .Applications De Recherche Scientifique
Medicinal Chemistry: Ligand Design for Therapeutic Targets
The 2-phenethylamine motif, which is part of the compound’s structure, is significant in medicinal chemistry. It serves as a key structural component in the design of ligands for various therapeutic targets . These ligands can interact with a range of receptors such as adrenoceptors, dopamine receptors, and sigma receptors, which are crucial in treating disorders related to the central nervous system, cardiovascular system, and more.
Bioactive Compound Synthesis
Research groups have been exploring new bioactive 2-phenethylamines, which include derivatives like our compound of interest . These efforts aim to discover novel compounds with potential pharmacological activities, which could lead to the development of new medications.
Antioxidant and Antibacterial Applications
Compounds with the 2-phenethylamine scaffold have shown promise in antioxidant and antibacterial applications . This suggests that derivatives like SMR000036909 could be explored for their efficacy in inhibiting oxidative stress and bacterial growth, which is beneficial for food preservation and extending the shelf life of perishable goods.
Neurotransmitter Mimicry
The 2-phenethylamine structure is closely related to endogenous catecholamines like dopamine and epinephrine . This similarity allows derivatives to potentially mimic neurotransmitter activity, which can be applied in the treatment of neurological disorders.
Enzyme Inhibition
Branched sulfamides integrating the 1-phenyl-2-phenethylamine scaffold have been found to be potent inhibitors of human carbonic anhydrase (hCA) . This enzyme plays a role in various physiological processes, and its inhibition can be used to treat conditions like glaucoma and edema.
Chemical Biology: Receptor Binding Studies
The compound’s structure allows it to bind to various receptors, which can be utilized in chemical biology to study receptor-ligand interactions . Understanding these interactions is crucial for drug discovery and the development of new therapeutic agents.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-6-14(7-3-1)10-11-23-12-19-17(20-13-23)22-18-21-15-8-4-5-9-16(15)24-18/h1-9H,10-13H2,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFIMUFCYMGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NC3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



